Chromatographic Resolution: Validated Separation from Fingolimod and Co-occurring Impurities
The RP-UPLC method, validated in line with ICH Q2 guidelines, achieves baseline separation of 2-Hydroxydecanal Fingolimod from the parent drug Fingolimod and from the other seven process-related impurities (FINI imp A–H) [1]. The specificity of the method was demonstrated by spiking studies, confirming that the 2-Hydroxydecanal Fingolimod peak is free from interference by Fingolimod and other known impurities [1].
| Evidence Dimension | Chromatographic resolution and specificity |
|---|---|
| Target Compound Data | Baseline separated from Fingolimod and FINI imp A–H |
| Comparator Or Baseline | Fingolimod and seven other process-related impurities (FINI imp A–H) |
| Quantified Difference | Specificity confirmed; no interference observed |
| Conditions | RP-UPLC, Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm), validated per ICH Q2(R1) [1] |
Why This Matters
This validated separation ensures accurate quantification of 2-Hydroxydecanal Fingolimod in drug substance batches, a critical requirement for batch release and regulatory filing.
- [1] Yazar, Y.; Rıdvanoğlu, N.; et al. Synthesis, characterization and control of eight process‐related and two genotoxic fingolimod impurities by a validated RP‐UPLC method. Analytical Science Journals, 2022. View Source
